SIRT2 Inhibitory Potency: 8-Bromo-6,7-dimethoxychroman-4-one vs. 6,8-Dihalo-2-pentylchroman-4-ones — Class-Level SAR Inference
In the SIRT2 fluorescence-based inhibition assay reported by Fridén-Saxin et al. (2012), the 6-position substituent on the chroman-4-one scaffold is the dominant determinant of potency. Compound 1h, bearing a 6-methoxy group (electron-donating), showed only 20 ± 4.1% inhibition at 200 μM — the lowest in the series — while 1a (6-Cl, 8-Br, 2-pentyl) gave 88 ± 0.9% inhibition and an IC50 of 4.3 μM, and 1c (6,8-dibromo-2-pentyl) yielded 92 ± 1.2% inhibition with an IC50 of 1.5 μM [1]. The target compound, 8-bromo-6,7-dimethoxychroman-4-one, bears a 6-methoxy substituent and lacks the 2-pentyl group present in the most potent analogs. Based on class-level SAR, the 6-methoxy group is predicted to attenuate SIRT2 inhibitory potency relative to 6-halo analogs, making this compound a selectivity-enhancing scaffold for targets where SIRT2 inhibition is undesirable [2].
| Evidence Dimension | SIRT2 inhibitory activity (% inhibition at 200 μM; IC50 where determined) |
|---|---|
| Target Compound Data | Predicted low SIRT2 inhibition (class-level inference: 6-OCH3 analog 1h showed 20 ± 4.1% at 200 μM) |
| Comparator Or Baseline | 1a (8-Br-6-Cl-2-pentyl): 88 ± 0.9% inhibition, IC50 4.3 μM; 1c (6,8-dibromo-2-pentyl): 92 ± 1.2%, IC50 1.5 μM; 1i (8-Br only, no 6-substituent): 28 ± 1.1%; 1b (unsubstituted): 4.9 ± 4.8% |
| Quantified Difference | ~68–72 percentage points lower inhibition predicted vs. 6,8-dihalo analogs; ~4.7-fold lower than unsubstituted parent; comparable to or lower than 8-Br-only analog (1i, 28%). |
| Conditions | Recombinant human SIRT2 fluorescence-based assay; compounds tested at 200 μM; IC50 determined for compounds with >70% inhibition (Fridén-Saxin et al., J. Med. Chem. 2012) |
Why This Matters
For programs targeting kinases, GPCRs, or other enzymes where SIRT2 off-target activity must be minimized, the 6-methoxy-8-bromo substitution pattern provides a built-in selectivity filter absent in 6-halo-8-bromo analogs, enabling cleaner target engagement profiles.
- [1] Fridén-Saxin, M.; et al. J. Med. Chem. 2012, 55 (16), 7104–7113. Table 1 and SAR discussion (pp. 7107–7109). View Source
- [2] Fridén-Saxin, M.; et al. J. Med. Chem. 2012, 55 (16), 7104–7113. SAR text: 'electron-rich chroman-4-ones generally are less potent inhibitors than electron-poor compounds' (p. 7108). View Source
